![molecular formula C12H11N3O2 B2819744 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone CAS No. 1797349-93-9](/img/structure/B2819744.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone
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Overview
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone, also known as DPPM, is a novel organic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPPM is a heterocyclic compound that contains a pyrido[4,3-d]pyrimidine ring system and a furan-3-yl group, which makes it a promising scaffold for the design of new bioactive molecules.
Scientific Research Applications
- Researchers have explored the antifungal potential of this pyrimidine derivative. In vitro studies demonstrated that compounds 6P, 6D, and 6M exhibit significant antifungal activity against fungal strains. These compounds were evaluated using the cup plate method and compared to the standard drug fluconazole .
- The synthesized compounds were also screened for in vitro antioxidant activity. Notably, compounds 6K, 6F, 6E, 6G, 6H, and 6M displayed substantial antioxidant activity. The assessment was based on the DPPH assay, comparing their antioxidant strength to ascorbic acid .
- Under the National Cancer Institute’s drug discovery program, the selected compounds were screened for anticancer activity. At a single high dose (10^(-5) M), they exhibited potent effects across the NCI 60 cell lines. This suggests their potential as anticancer agents .
- Fused pyrimidine derivatives, including those containing furanose moieties, are considered bioisosteres with purines. Such structural similarities make them valuable for drug design. The pyrimidine ring, being an integral part of DNA and RNA, contributes to diverse pharmacological properties .
- The compound’s structure allows for further derivatization. Researchers have used a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as starting materials to synthesize 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines .
- Pyrimidine derivatives, including this compound, play a crucial role in drug development. Their diverse biological activities make them promising candidates for various therapeutic applications .
Antifungal Activity
Antioxidant Properties
Anticancer Potential
Bioisosteric Properties
Synthesis of Pyrazolo[3,4-b]pyridines
Drug Design and Therapeutic Applications
Mechanism of Action
Target of Action
The primary targets of 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its effect through inhibiting protein kinases . By inhibiting these enzymes, it disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. These pathways are involved in various cellular processes, including cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior and potentially to cell death .
Result of Action
The result of the action of 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is the inhibition of cell growth, differentiation, migration, and metabolism . This can lead to cell death, making it a potential candidate for cancer treatment .
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(9-2-4-17-7-9)15-3-1-11-10(6-15)5-13-8-14-11/h2,4-5,7-8H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIJAWOHXOVRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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